![molecular formula C4H8N2O2 B8815664 N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a versatile reagent widely used in analytical chemistry, particularly for the detection and determination of nickel and palladium ions . The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine can be synthesized through the reaction of diacetyl monoxime with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
CH3C(=NOH)CH3+NH2OH⋅HCl→CH3C(=NOH)C(=NOH)CH3+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as nickel, palladium, and copper.
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Undergoes reduction to yield amines.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., nickel chloride) in aqueous or alcoholic solutions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nickel Complex: A red-colored tetradentate complex with nickel.
Palladium Complex: A yellow-colored complex with palladium.
Copper Complex: A blue-colored complex with copper.
Aplicaciones Científicas De Investigación
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine is extensively used in various fields of scientific research:
Analytical Chemistry: As a chelating agent for the colorimetric determination of nickel and palladium.
Biological Studies: Investigated for its antimicrobial and cytotoxic properties.
Industrial Applications: Used in the purification of nickel and palladium from ores and industrial waste streams.
Mecanismo De Acción
The mechanism of action of N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine involves its ability to form stable chelate complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming a stable ring structure. This chelation process is crucial for its applications in analytical chemistry and metal purification .
Comparación Con Compuestos Similares
Similar Compounds
N’-(3-(hydroxyimino)butan-2-ylidene)-2-oxo-2H-chromene-3-carbohydrazide: Similar in structure but contains a chromene ring, enhancing its biological activity.
2-hydroxy-N’-3-(hydroxyimino)butan-2-ylidene)benzohydrazide: Contains a benzohydrazide moiety, offering different coordination properties and biological activities.
Uniqueness
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine is unique due to its high specificity and stability in forming complexes with nickel and palladium ions. This specificity makes it an invaluable reagent in analytical chemistry for the detection and quantification of these metals .
Propiedades
Fórmula molecular |
C4H8N2O2 |
|---|---|
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3 |
Clave InChI |
JGUQDUKBUKFFRO-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C(=NO)C |
Descripción física |
Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |
Números CAS relacionados |
30866-95-6 (hydrochloride salt) 60908-54-5 (di-hydrochloride salt) |
Presión de vapor |
0.00069 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


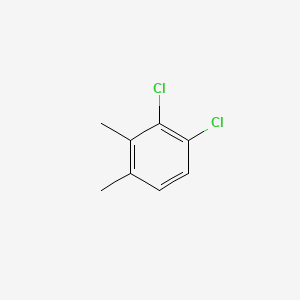
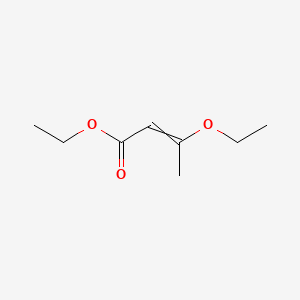
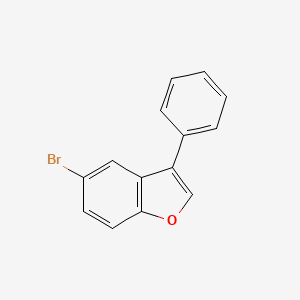

![tert-Butyl 2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8815610.png)
![3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8815627.png)
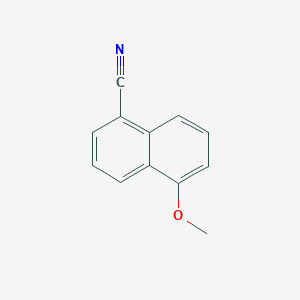
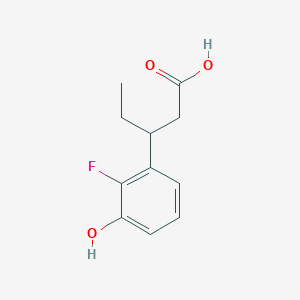
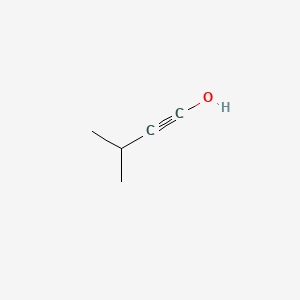
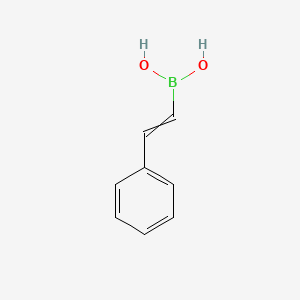

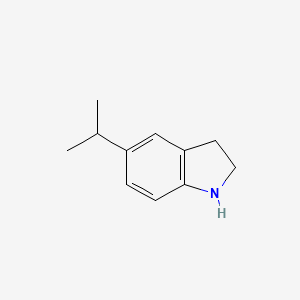
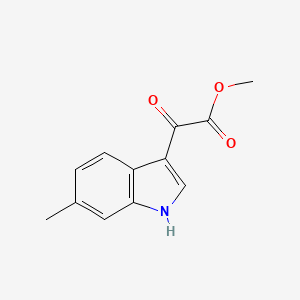
![3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B8815670.png)
